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Introduction
Tricosanoic acid (C23:0) is a very-long-chain saturated fatty acid (VLCFA) with an odd number

of carbon atoms.[1][2] As a naturally occurring fatty acid, it is found in a variety of biological

systems, including plants, animals, and microorganisms, and is also recognized as a human

metabolite.[3] Unlike their even-chain counterparts, odd-chain fatty acids are often present in

lower concentrations and their metabolism is linked to specific precursors like propionyl-CoA.[1]

[2] This guide provides a comprehensive overview of the natural sources of tricosanoic acid,

details the analytical methodologies for its quantification, and illustrates the key metabolic

pathways associated with its synthesis.

Natural Occurrences and Quantitative Data
Tricosanoic acid is distributed across the plant and animal kingdoms, as well as in various

microorganisms. While it is typically a minor component of the total fatty acid profile, certain

sources contain quantifiable amounts.

Plant Sources
Tricosanoic acid has been identified in the oils of various seeds and medicinal plants.[4] It has

been reported in Ocimum basilicum (basil), lavender, and thyme seeds.[5] Specific plant

species where it has been detected include Solena amplexicaulis, Loranthus tanakae, and
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Saussurea medusa.[3][6] Quantitative analyses have revealed its presence in several

commercially available seed oils, though often in small percentages.

Animal Sources
In animals, tricosanoic acid is found in tissues and products, often originating from microbial

activity in the digestive tract of ruminants.[1][2] High intake of dairy and animal products can

correlate with higher levels of odd-chain fatty acids.[1] It is a known component of beeswax,

where it exists as part of the free fatty acid fraction.[7][8] Additionally, it has been detected in

the lipids of some freshwater fish and in the plasma and aortic tissue of rabbits.[9][10]

Microbial Sources
Various microorganisms are capable of synthesizing tricosanoic acid. It is notably one of the

more common fatty acids in anaerobic rumen fungi, where its concentration can be significant.

[5][11] The fungus Nigrospora sp. has also been identified as a producer.[12] Furthermore,

tricosanoic acid is found in several species of wild edible mushrooms, albeit typically in trace

amounts.

Data Summary: Tricosanoic Acid Content in Natural
Sources
The following table summarizes the quantitative data for tricosanoic acid content as a

percentage of total fatty acids in various natural sources.
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Category Source
Tricosanoic Acid (%

of Total Fatty Acids)
Reference(s)

Plants
Sesame Seed

(Sesamum indicum)
2.86 ± 0.03 [4]

Sunflower Seed

(Helianthus annuus)
1.67 ± 0.02 [4]

Tamarind Seed

(Tamarindus indica)
1.94 [13]

Hempseed (Cannabis

sativa)
0.17 ± 0.02 [4]

Basil Seed (Ocimum

basilicum)
0.07 [5]

Animals
Freshwater Fish

(Barbus grypus)
1.23 ± 0.06 [9]

Microorganisms
Anaerobic Rumen

Fungi (various strains)
> 4.0 [5][11]

Mushroom

(Cantharellus cibarius)
0.05 [14]

Mushroom

(Chlorophyllum

rhacodes)

0.03 [14]

Mushroom

(Rhizopogon

roseolus)

0.05 [14]

Biosynthesis of Odd-Chain Fatty Acids
The synthesis of odd-chain fatty acids like tricosanoic acid differs from that of even-chain fatty

acids by its initiation molecule. Instead of using the two-carbon acetyl-CoA as a primer, the

three-carbon compound propionyl-CoA is utilized.[1][2] Propionate, a precursor to propionyl-
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CoA, is produced in large amounts by gut bacteria in ruminant animals, which explains the

presence of odd-chain fatty acids in dairy and meat products.[1][2]

The metabolic fate of propionate is critically dependent on Vitamin B12, which is a required

cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme facilitates the conversion of

propionate into succinate, allowing it to enter the Krebs cycle for energy production.[1][2] A

deficiency in Vitamin B12 can lead to an accumulation of propionate, which is then shunted into

fatty acid synthesis, resulting in an increased production and buildup of odd-numbered fatty

acids, including tricosanoic acid.[1][2] Furthermore, carnitine is essential for the oxidation of

these fatty acids; a carnitine insufficiency can also contribute to their accumulation.[1][2]
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Biosynthesis pathway of odd-chain fatty acids.

Experimental Protocols for Analysis
The accurate quantification of tricosanoic acid from biological matrices requires robust

extraction and analytical techniques. Gas chromatography (GC) and liquid chromatography

(LC), often coupled with mass spectrometry (MS), are the primary methods employed.[4][15]

General Experimental Workflow
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A typical workflow involves lipid extraction from the sample, derivatization of fatty acids to more

volatile esters (for GC analysis), chromatographic separation, and detection.

Biological Sample
(e.g., Seed Oil, Tissue, Mycelia)

Lipid Extraction
(e.g., Hexane/Isopropanol)

Saponification (Optional)
(for total fatty acids)

Derivatization to FAMEs
(e.g., BF3/Methanol)

Direct Analysis
(LC-MS)

Chromatographic Analysis

GC-FID or GC-MS LC-MS/MS

Data Processing & Quantification

Click to download full resolution via product page

General workflow for fatty acid analysis.
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Methodology 1: Lipid Extraction and Methylation for GC
Analysis
This protocol is adapted from methodologies used for analyzing fatty acids in plant and fungal

materials.[5][16]

Sample Preparation: Weigh approximately 1 gram of the homogenized and dried biological

sample into a screw-cap test tube.

Lipid Extraction:

Add 5 mL of a hexane/isopropanol (3:2, v/v) solvent mixture to the sample.[5]

Vortex the mixture vigorously for 2 minutes.

Centrifuge at 4500 rpm for 10 minutes to separate the solid and liquid phases.[5]

Carefully transfer the upper solvent layer containing the lipids to a clean test tube.

Derivatization to Fatty Acid Methyl Esters (FAMEs):

To the extracted lipids, add 1-2 mL of a derivatizing agent, such as 14% boron trifluoride in

methanol (BF3/MeOH).[16]

Seal the tube tightly and heat the mixture at 90-100°C for 1 hour in a heating block or sand

bath.[16]

Cool the tube to room temperature.

FAME Extraction:

Add 1 mL of water and 2 mL of hexane to the tube.

Vortex for 1 minute and allow the layers to separate.

The upper hexane layer, now containing the FAMEs, is transferred to a new vial for

analysis.
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Concentrate the sample under a gentle stream of nitrogen if necessary.

GC-MS/FID Analysis:

Inject 1 µL of the FAMEs extract into the GC.

Column: Use a polar capillary column suitable for FAME separation, such as an

Omegawax or SP-2560 column.[4][16]

Carrier Gas: Helium.[15]

Temperature Program: A typical gradient might start at 90°C, ramp up to 250°C at a rate of

5°C/min, and hold for a final period.[4]

Detection: Use Flame Ionization Detection (FID) for quantification or Mass Spectrometry

(MS) for identification and quantification.[17]

Quantification: Identify the tricosanoic acid methyl ester peak by comparing its retention

time to a certified reference standard. Calculate the concentration based on the peak area

relative to an internal standard (e.g., heptadecanoic acid).

Methodology 2: Direct Quantification by LC-MS/MS
This method is suitable for analyzing fatty acids without derivatization and can be applied to

extracts from various biological samples.[15]

Sample Preparation and Extraction:

Perform lipid extraction as described in Methodology 1 (Steps 1 & 2) or use a solid-phase

extraction (SPE) protocol with a C18 cartridge to isolate the free fatty acid fraction.[15]

After extraction, evaporate the solvent to dryness under nitrogen and reconstitute the

residue in the initial mobile phase (e.g., a mixture of acetonitrile and water).[15]

LC-MS/MS Analysis:

Column: Use a C8 or C18 reversed-phase column.[15]
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Mobile Phase: A common mobile phase system consists of two solvents: (A) Ammonium

hydroxide in water and (B) Acetonitrile.[15]

Gradient: Employ a linear gradient that increases the percentage of the organic solvent (B)

over the course of the run to elute the fatty acids.[15]

Flow Rate: Maintain a flow rate between 0.2-0.5 mL/min.[15]

Mass Spectrometric Detection:

Ionization Mode: Use positive or negative Electrospray Ionization (ESI).[15]

Scan Mode: For quantification, operate in Multiple Reaction Monitoring (MRM) mode.

This involves selecting the precursor ion for tricosanoic acid and one or more of its

specific product ions, which provides high selectivity and sensitivity.[15]

Quantification: Calculate the concentration of tricosanoic acid by comparing the peak area

ratio of the analyte to a suitable internal standard (e.g., a deuterated analog like C23:0-

d4).

Conclusion
Tricosanoic acid is a widely distributed, yet generally minor, odd-chain fatty acid. Its primary

natural sources include certain plant seeds, ruminant-derived animal products, and various

microorganisms, particularly anaerobic fungi. The biosynthesis of tricosanoic acid is intrinsically

linked to propionate metabolism and the availability of Vitamin B12. Accurate quantification in

complex biological matrices is reliably achieved through established chromatographic methods

such as GC-MS, following derivatization, or by direct analysis using LC-MS/MS. This guide

provides foundational data and methodologies to support further research into the biological

roles and potential applications of this unique very-long-chain fatty acid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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